

ACBI1 stock solution preparation and storage

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B2926427

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Application Notes and Protocols for ACBI1

Introduction

ACBI1 is a potent, cooperative, and selective PROTAC (Proteolysis Targeting Chimera) degrader designed to target key components of the BAF (SWI/SNF) chromatin remodeling complex.^{[1][2][3]} It effectively induces the degradation of the ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.^{[4][5]} **ACBI1** operates by forming a ternary complex between the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.^{[1][3][5]} This targeted protein degradation mechanism has been shown to induce anti-proliferative effects and apoptosis in specific cancer cell lines, making **ACBI1** a valuable chemical tool for studying BAF complex vulnerabilities in cancer.^{[1][2][6]}

These application notes provide detailed protocols for the preparation, storage, and use of **ACBI1** stock solutions for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Chemical and Physical Properties of ACBI1

Property	Value	Reference(s)
Molecular Weight	936.1 g/mol	[1][4]
Molecular Formula	C49H58FN9O7S	[1][2]
CAS Number	2375564-55-7	[1][4]
Appearance	Solid Powder	[2]
Purity	>98% (HPLC)	[2]

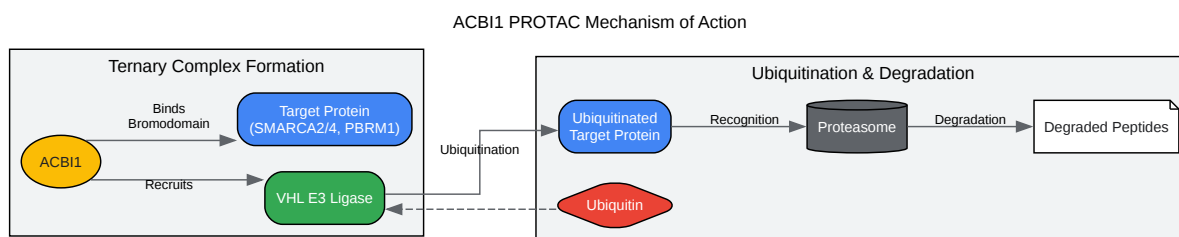
Table 2: Solubility of ACBI1

Solvent	Solubility	Notes	Reference(s)
DMSO	≥ 100 mg/mL (≥ 106.83 mM)	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication or warming to 37°C may aid dissolution.	[1][4][6]
Ethanol	~2 mg/mL	Limited solubility.	[1]
Water	Insoluble	Not recommended as a primary solvent.	[1]
In Vivo Formulation 1	≥ 2.5 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh.	[6]
In Vivo Formulation 2	≥ 2.5 mg/mL	10% DMSO, 90% Corn Oil. Prepare fresh.	[6]

Table 3: Storage and Stability of ACBI1

Form	Storage Temperature	Duration	Notes	Reference(s)
Solid Powder	-20°C	Up to 3 years	Store protected from light.	[1][4][7]
Stock Solution in DMSO	-80°C	6 months to 1 year	Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen if possible.	[1][6]
Stock Solution in DMSO	-20°C	Up to 1 month	Recommended for short-term storage only. Aliquot to avoid repeated freeze-thaw cycles.	[1][6]

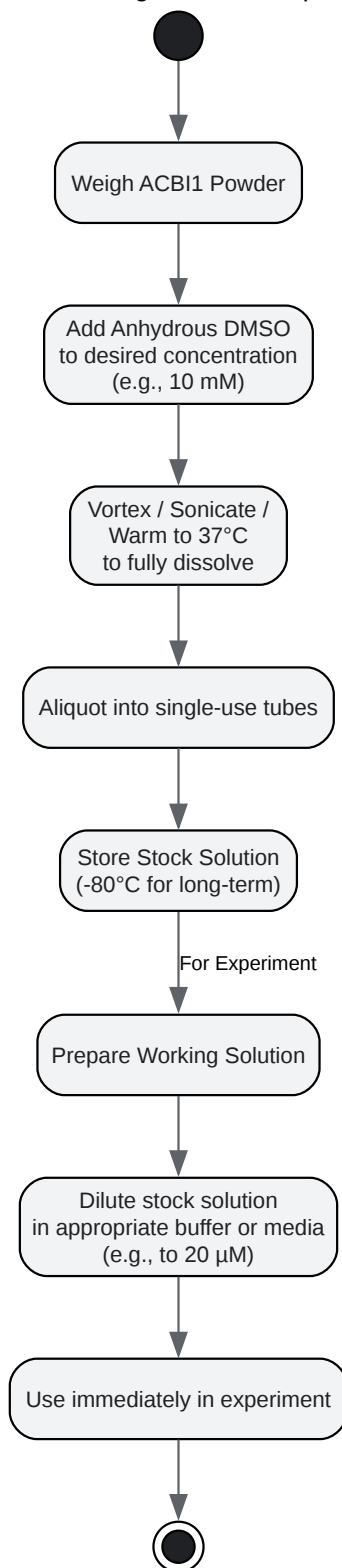
Signaling Pathway and Workflow Diagrams



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Caption: Mechanism of **ACBI1**-induced protein degradation.

ACBI1 Stock and Working Solution Preparation Workflow



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Caption: Workflow for preparing **ACBI1** solutions.

Experimental Protocols

Protocol 1: Preparation of 10 mM ACBI1 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for in vitro use.

Materials:

- **ACBI1** solid powder (MW: 936.1 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, single-use microcentrifuge tubes
- Vortex mixer
- Sonicator bath (optional)
- Water bath set to 37°C (optional)

Procedure:

- Calculation: To prepare a 10 mM stock solution, you will need 9.361 mg of **ACBI1** per 1 mL of DMSO. Adjust the mass and volume as needed.
 - Example: For 1 mg of **ACBI1**, add 106.83 μ L of DMSO to achieve a 10 mM concentration.
- Weighing: Carefully weigh the required amount of **ACBI1** powder in a suitable container.
- Dissolution: Add the calculated volume of anhydrous DMSO to the **ACBI1** powder.^[1]
- Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs or dissolution is slow, sonicate the tube for a few minutes or warm it in a 37°C water bath.^{[4][6]}
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes.^[1]

[6]

- Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][6]

Protocol 2: In Vitro Protein Degradation Assay

This protocol details the treatment of cells with **ACBI1** to measure the degradation of target proteins SMARCA2, SMARCA4, and PBRM1.

Materials:

- 10 mM **ACBI1** DMSO stock solution (from Protocol 1)
- Cell line of interest (e.g., MV-4-11 acute myeloid leukemia cells)[1][8]
- Complete cell culture medium
- Lysis buffer
- Apparatus for protein quantification (e.g., BCA assay)
- Apparatus for protein analysis (e.g., Western Blot or mass spectrometry)

Procedure:

- Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere or stabilize overnight.
- Preparation of Working Solution: Prepare serial dilutions of **ACBI1** from the 10 mM stock solution in complete cell culture medium. Typical final concentrations for a dose-response experiment range from 0.1 nM to 1000 nM.[1][9]
- Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of **ACBI1**. Include a DMSO-only vehicle control.
- Incubation: Incubate the cells for a specified period, typically 18 hours, to allow for protein degradation.[1][9][10]

- Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate.
- Analysis: Analyze the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) using Western Blot or mass spectrometry, normalizing to a loading control (e.g., β -actin).[10] The 50% degradation concentration (DC50) can be calculated from the dose-response curve.[1][8][10]

Protocol 3: Cell Proliferation (Viability) Assay

This protocol is used to determine the anti-proliferative effects of **ACBI1**.

Materials:

- 10 mM **ACBI1** DMSO stock solution
- Cell line of interest (e.g., MV-4-11, SK-MEL-5)[10]
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
- Plate reader

Procedure:

- Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to acclimate for 24 hours.
- Compound Dilution: Prepare a serial dilution of **ACBI1** in culture medium.
- Cell Treatment: Treat the cells with the diluted **ACBI1**. Include a DMSO-only vehicle control.
- Incubation: Incubate the plates for an extended period, typically 3 to 7 days, depending on the cell line's doubling time.[3][6]

- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
- Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[8][10]

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